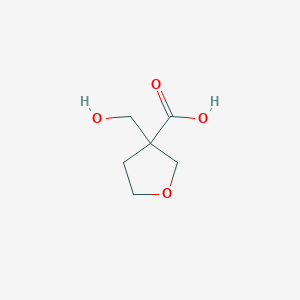

3-(hydroxymethyl)oxolane-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(hydroxymethyl)oxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-6(5(8)9)1-2-10-4-6/h7H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTQGQULDLNYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)oxolane-3-carboxylic acid typically involves the reaction of oxolane derivatives with formaldehyde and subsequent oxidation. One common method includes the use of a catalyst such as p-toluenesulfonic acid to facilitate the reaction . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques such as crystallization and chromatography further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidation of the hydroxymethyl group can yield 3-(formyl)oxolane-3-carboxylic acid or 3-(carboxy)oxolane-3-carboxylic acid.

Reduction: Reduction of the carboxylic acid group can produce 3-(hydroxymethyl)oxolane-3-methanol.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 3-(Hydroxymethyl)oxolane-3-carboxylic acid is utilized as a versatile building block in the synthesis of complex organic molecules. Its functional groups facilitate various chemical reactions, making it an essential intermediate in the production of pharmaceuticals and agrochemicals.

Synthesis Routes

- The synthesis typically involves the reaction of oxolane derivatives with formaldehyde, followed by oxidation processes. Catalysts such as p-toluenesulfonic acid are often employed to enhance yield and efficiency.

Biological Applications

Biochemical Pathways

- Research indicates that this compound plays a role in biochemical pathways, particularly in enzyme interactions. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially influencing their catalytic activity .

Therapeutic Potential

- Ongoing studies are investigating its potential as a precursor in drug synthesis. Its structural characteristics suggest that it could be developed into therapeutics targeting various biological pathways, including those involved in metabolic disorders and cancer .

Industrial Applications

Polymer Production

- In industrial settings, this compound is used for producing polymers and resins. Its carboxylic acid functionality allows it to participate in polycondensation reactions, leading to the formation of high-performance materials .

Chemical Manufacturing

- The compound is also involved in the production of other industrial chemicals, which are critical for various applications ranging from coatings to adhesives.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing anti-inflammatory drugs. The compound's ability to undergo selective reactions allowed for the efficient formation of desired pharmaceutical agents with high purity .

Case Study 2: Enzyme Interaction Studies

In biochemical research, experiments showed that this compound could modulate enzyme activity by altering the local pH through its carboxylic acid group. This property was exploited to enhance the efficacy of certain enzyme-catalyzed reactions, leading to improved yields in biochemical assays .

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)oxolane-3-carboxylic acid involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the pH of the local environment and affecting biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(hydroxymethyl)oxolane-3-carboxylic acid with structurally related oxolane derivatives and other cyclic carboxylic acids, emphasizing their physicochemical properties, synthetic routes, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Differences

Substituent Effects on Polarity and Reactivity: The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methoxymethyl analog, which is more lipophilic . The benzylamino and Boc-protected amino derivatives introduce nucleophilic nitrogen, enabling peptide bond formation or metal coordination .

Analogous compounds, such as 3-oxocyclohexanecarboxylic acid derivatives, are often prepared via Claisen condensation or esterification using thionyl chloride (SOCl₂) .

Biological and Industrial Applications: Methoxymethyl and Boc-protected variants are favored in prodrug design due to hydrolytic stability under physiological conditions . Benzylamino derivatives are utilized as chiral building blocks in asymmetric synthesis .

Stability and Reactivity Trends

- Hydrolytic Stability : The hydroxymethyl group is prone to oxidation or esterification, whereas methoxymethyl and Boc-protected groups resist hydrolysis, enhancing shelf-life .

- Thermal Stability : Cyclohexane-based analogs (e.g., 3-oxocyclohexanecarboxylic acid) exhibit higher thermal stability (boiling point ~121–123°C at 16 Torr) compared to oxolane derivatives due to their rigid cyclic structures .

Biological Activity

3-(Hydroxymethyl)oxolane-3-carboxylic acid (HMOC) is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of an oxolane ring with a hydroxymethyl group and a carboxylic acid group. This unique configuration contributes to its reactivity and interaction with biological targets.

The biological activity of HMOC is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and acid-base reactions. The hydroxymethyl group can form hydrogen bonds, while the carboxylic acid group can influence the local pH, thereby affecting various biochemical processes.

Key Mechanisms:

- Enzyme Interaction : HMOC may act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Binding : The compound’s functional groups allow it to bind to various receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that HMOC derivatives may possess anticancer properties, making them candidates for further investigation in cancer therapy .

- Antimicrobial Properties : Some derivatives have shown effectiveness against certain bacterial strains, indicating potential use in developing new antibiotics .

- Metabolic Pathway Modulation : The compound may influence key metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

-

Anticancer Activity :

- A study evaluated the effects of HMOC on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The compound induced apoptosis in cancer cells, indicating its potential as an anticancer agent.

- Table 1 : Summary of IC50 Values for HMOC Against Various Cancer Cell Lines

Cell Line IC50 (µM) HeLa 15.2 MCF-7 12.5 A549 18.4

-

Antimicrobial Activity :

- In vitro tests demonstrated that HMOC exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Table 2 : Antimicrobial Efficacy of HMOC

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and has applications in:

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer : Systematically modify substituents:

- Replace hydroxymethyl with methoxymethyl to reduce polarity.

- Introduce halogens (e.g., Cl at the oxolane ring) to enhance binding to hydrophobic enzyme pockets . Test analogs in enzyme inhibition assays (e.g., IC determination) and correlate with computed logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.